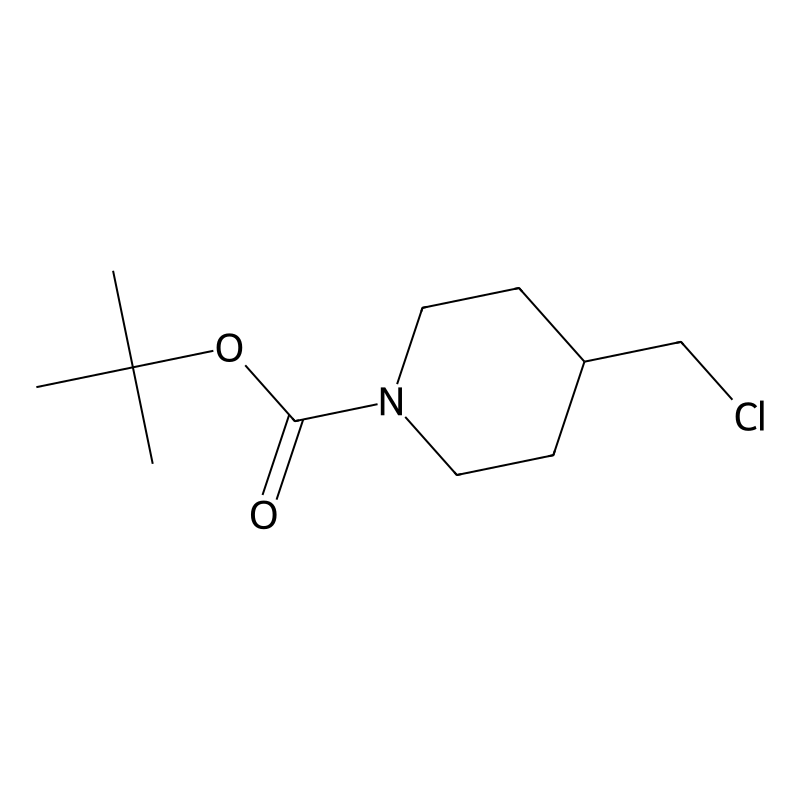

tert-Butyl 4-(chloromethyl)piperidine-1-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis

Boc-4-CMPN can be a valuable intermediate in organic synthesis due to the presence of the reactive chloromethyl group. This functionality allows for further derivatization through reactions like nucleophilic substitution, where the chlorine atom is displaced by another nucleophile. Researchers can utilize Boc-4-CMPN as a building block to synthesize various complex molecules with potential biological activity [].

Here are some examples of its use in organic synthesis:

- Synthesis of piperidine derivatives with diverse functionalities: By replacing the chlorine group with various nucleophiles, scientists can create a library of piperidine derivatives for biological evaluation [].

- Preparation of cyclic compounds: The chloromethyl group can participate in cyclization reactions to form new ring structures containing the piperidine core [].

Medicinal Chemistry

The piperidine ring structure is a prevalent scaffold in many biologically active molecules. Boc-4-CMPN could serve as a starting material for the synthesis of potential drug candidates. By manipulating the substituents on the piperidine ring, researchers can explore the structure-activity relationship (SAR) and optimize the molecule's biological properties [].

Here are some potential applications of Boc-4-CMPN in medicinal chemistry:

- Development of novel analgesics: The piperidine core is present in some pain-relieving medications. Boc-4-CMPN could be a starting point for designing new analgesics with improved potency or fewer side effects [].

- Synthesis of anticonvulsant agents: Certain piperidine derivatives exhibit anticonvulsant activity. Boc-4-CMPN could be useful for exploring new anticonvulsant candidates [].

tert-Butyl 4-(chloromethyl)piperidine-1-carboxylate has the molecular formula C11H20ClNO2 and a molecular weight of approximately 233.74 g/mol . This compound features a piperidine ring substituted with a chloromethyl group and a tert-butyl ester at the carboxylic acid position. It appears as a solid at room temperature and has specific physical properties such as a predicted boiling point of around 303.2 °C .

Boc-4-chloromethylpiperidine itself is not expected to have a specific mechanism of action. However, it serves as a valuable building block for the synthesis of various bioactive molecules. The chloromethyl group allows for the introduction of functionalities that can interact with biological targets [].

- Toxicity: Chloromethyl groups can be alkylating agents, meaning they can react with and damage DNA, potentially leading to carcinogenicity.

- Flammability: Likely flammable based on the presence of organic moieties.

- Reactivity: Can react with water and other nucleophiles.

- Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles, leading to the formation of new derivatives.

- Esterification: The carboxylate moiety can react with alcohols to form esters.

- Reduction Reactions: The carbonyl group can be reduced to alcohols or other functional groups under suitable conditions.

These reactions make tert-butyl 4-(chloromethyl)piperidine-1-carboxylate a versatile intermediate in organic synthesis.

Research indicates that tert-butyl 4-(chloromethyl)piperidine-1-carboxylate serves as an important intermediate in the synthesis of Vandetanib, a therapeutic drug used for treating certain cancers. Its biological activity may be linked to its structural properties that allow it to interact with biological targets effectively.

The synthesis of tert-butyl 4-(chloromethyl)piperidine-1-carboxylate generally involves:

- Formation of the Piperidine Ring: Starting from appropriate precursors, the piperidine ring is synthesized.

- Chloromethylation: The introduction of the chloromethyl group can be achieved using reagents like chloromethyl methyl ether.

- Esterification: The final step typically involves esterifying the carboxylic acid with tert-butanol.

These methods are essential for producing this compound in sufficient purity for research and application purposes.

tert-Butyl 4-(chloromethyl)piperidine-1-carboxylate is primarily utilized in:

- Pharmaceutical Synthesis: As an intermediate in the production of Vandetanib, it plays a critical role in developing cancer therapies.

- Organic Chemistry Research: Its reactivity allows chemists to explore various synthetic pathways and develop new compounds.

Several compounds share structural similarities with tert-butyl 4-(chloromethyl)piperidine-1-carboxylate. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate | C12H22ClNO3 | Contains hydroxymethyl instead of chloromethyl |

| tert-Butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate | C12H21N2O3 | Features carbamoyl substitution |

| N-Methylpiperidine-4-carboxylic acid | C7H13NO2 | Lacks the tert-butyl group |

These compounds differ mainly in their substituents on the piperidine ring or carboxylic acid moiety, which influences their reactivity and biological properties. tert-Butyl 4-(chloromethyl)piperidine-1-carboxylate stands out due to its specific chloromethyl substitution, which enhances its utility in targeted synthetic applications.

tert-Butyl 4-(chloromethyl)piperidine-1-carboxylate (CAS: 479057-79-9) is a piperidine derivative with the molecular formula $$ \text{C}{11}\text{H}{20}\text{ClNO}2 $$ and a molecular weight of 233.74 g/mol. Its IUPAC name reflects its structural components: a piperidine ring substituted at the 4-position with a chloromethyl group ($$-\text{CH}2\text{Cl}$$) and at the 1-position with a tert-butoxycarbonyl (Boc) protecting group. Common synonyms include N-Boc-4-chloromethylpiperidine and 1-Boc-4-(chloromethyl)piperidine.

The compound’s structure features:

- A six-membered piperidine ring

- A chloromethyl substituent ($$-\text{CH}_2\text{Cl}$$) at the 4-position

- A tert-butyl carbamate ($$\text{Boc}$$) group at the 1-position

This configuration grants dual functionality: the Boc group protects the amine during synthetic steps, while the chloromethyl group serves as a reactive site for further modifications.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | $$ \text{C}{11}\text{H}{20}\text{ClNO}_2 $$ | |

| Molecular Weight | 233.74 g/mol | |

| Density | 1.076 g/cm³ | |

| Boiling Point | 303.2°C (predicted) | |

| Melting Point | 49–51°C |

Historical Context in Organic Synthesis

First reported in the early 2000s, this compound emerged as a critical intermediate in pharmaceutical synthesis. Its utility stems from the Boc group’s stability under diverse reaction conditions and the chloromethyl group’s versatility in forming carbon-heteroatom bonds. Key milestones include:

- 2006: Use in WO2006/020415 A1 for synthesizing kinase inhibitors, demonstrating its role in medicinal chemistry.

- 2014: Application in WO2014/200786 A1 for preparing bicyclic β-lactam antibiotics, highlighting its value in antibiotic development.

- 2020s: Adoption in continuous flow synthesis systems to improve yield and scalability in industrial settings.

The compound’s synthesis typically involves chlorination of N-Boc-4-piperidinemethanol using thionyl chloride ($$\text{SOCl}2$$) or similar agents. For example:

$$

\text{N-Boc-4-piperidinemethanol} + \text{SOCl}2 \rightarrow \text{tert-Butyl 4-(chloromethyl)piperidine-1-carboxylate} + \text{HCl} + \text{SO}_2

$$

This method achieves near-quantitative yields under anhydrous conditions.

Role as a Versatile Building Block

The compound’s dual functional groups enable diverse transformations:

Nucleophilic Substitutions

The chloromethyl group undergoes nucleophilic displacement with:

- Amines to form secondary amines

- Thiols for sulfur-containing derivatives

- Alcohols to generate ether linkages

For instance, in the synthesis of oxindole derivatives, it reacts with indole-based acrylamides to form sp³ carbon-nitrogen bonds via radical pathways.

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) modify the piperidine ring, enabling aryl group introductions. A 2024 study demonstrated its use in preparing 4-(3-chloropropenyl)piperidine derivatives for anticancer agent synthesis.

Cyclization Reactions

Intramolecular cyclizations create bicyclic structures. For example, reaction with thiazole precursors yields thiazole-fused piperidines, valuable in agrochemical research.

Table 2: Representative Applications

| Application Field | Example Reaction | Reference |

|---|---|---|

| Medicinal Chemistry | Synthesis of β-lactam antibiotics | |

| Material Science | Polymer crosslinking agents | |

| Catalysis | Ligand preparation for transition metals |

The synthesis of tert-butyl 4-(chloromethyl)piperidine-1-carboxylate represents a significant challenge in heterocyclic chemistry due to the requirement for precise regioselectivity and functional group compatibility. Multiple synthetic approaches have been developed, each offering distinct advantages in terms of efficiency, selectivity, and practicality.

Multi-Step Synthesis from 4-Picoline Derivatives

The multi-step synthesis from 4-picoline derivatives provides a comprehensive approach to constructing the target molecule through systematic functional group transformations. This methodology represents one of the most extensively studied routes due to the commercial availability of starting materials and the well-established chemistry of pyridine derivatives.

Oxidation of 4-Methylpyridine to 4-Picolinic Acid

The initial transformation in this synthetic sequence involves the oxidation of 4-methylpyridine to 4-picolinic acid, a process that has been extensively investigated using various oxidizing systems. Potassium permanganate remains the most widely employed oxidizing agent for this transformation [1] [2]. The reaction typically proceeds under aqueous acidic conditions, where 4-methylpyridine undergoes oxidation at the methyl substituent to afford 4-picolinic acid in yields ranging from 50 to 77% [1] [3].

Industrial implementations often utilize modified vanadium oxide catalysts for enhanced selectivity and operational efficiency [4] [5]. The catalytic system comprising vanadium pentoxide, tin dioxide, and titanium dioxide demonstrates remarkable activity in the gas-phase oxidation of 4-methylpyridine, achieving yields of up to 95% at temperatures between 350-430°C [4] [5]. The mechanistic pathway involves initial adsorption of 4-methylpyridine on Lewis acidic sites, followed by hydrogen abstraction from the methyl group and subsequent oxygen insertion [4].

Advanced aerobic oxidation protocols utilizing N-hydroxyphthalimide as a radical catalyst in the presence of cobalt and manganese salts have demonstrated significant improvements in reaction efficiency [6]. Under optimized conditions employing 20 atmospheres of air at 150°C, 4-picolinic acid can be obtained in 85% yield within one hour [6]. This methodology offers substantial advantages in terms of atom economy and environmental sustainability compared to traditional permanganate oxidations.

The reaction mechanism proceeds through a radical pathway initiated by N-hydroxyphthalimide-mediated hydrogen abstraction from the methyl group [6]. The resulting benzyl radical undergoes oxidation to form the corresponding aldehyde intermediate, which subsequently oxidizes to the carboxylic acid product. The presence of manganese acetate significantly enhances the reaction rate through synergistic effects with the cobalt catalyst system [6].

Esterification and Reduction Pathways

The transformation of 4-picolinic acid to the corresponding ester derivatives represents a critical step in the synthetic sequence. Esterification reactions involving pyridine carboxylic acids require specialized protocols due to the decreased nucleophilicity of the carboxyl group resulting from the electron-withdrawing nature of the pyridine ring [7].

Classical esterification procedures utilizing sulfuric acid as a catalyst have been extensively optimized for pyridine carboxylic acids [7]. The process involves refluxing 4-picolinic acid with the desired alcohol in the presence of concentrated sulfuric acid, followed by careful neutralization with aqueous ammonia at reduced temperatures to prevent hydrolysis of the ester product [7]. A novel cyclic process has been developed wherein the catalyst preparation itself serves as the esterification medium, enabling direct distillation of the ester product and recycling of the catalytic system [7].

The triphenylphosphine oxide and oxalyl chloride system represents a significant advancement in esterification methodology [8]. This protocol operates under mild and neutral conditions, achieving excellent yields while avoiding the harsh acidic conditions typically required for pyridine carboxylic acid esterification [8]. The mechanism involves initial formation of a triphenylphosphine oxide-oxalyl chloride complex, which activates the carboxylic acid toward nucleophilic attack by the alcohol [8].

Reduction of the ester functionality to the corresponding alcohol can be accomplished using various reducing agents, with sodium borohydride and lithium aluminum hydride being the most commonly employed [9] [10]. The choice of reducing agent depends on the specific substitution pattern and the presence of other reducible functionalities. Sodium borohydride typically provides selective reduction of ester groups in the presence of pyridine nitrogen, while lithium aluminum hydride offers more robust reduction capabilities but requires anhydrous conditions [9].

Enzymatic reduction approaches using alcohol dehydrogenases have emerged as environmentally benign alternatives to traditional chemical reductions [11]. These biocatalytic systems offer excellent selectivity and operate under mild aqueous conditions, making them particularly attractive for industrial applications [11].

Chlorination Strategies Using Thionyl Chloride

The chlorination of hydroxymethyl piperidine derivatives using thionyl chloride represents the final key transformation in this synthetic route. Thionyl chloride serves as both the chlorinating agent and dehydrating reagent, facilitating the conversion of alcohol functionalities to alkyl chlorides under relatively mild conditions [12] [13] [14].

The mechanism of thionyl chloride-mediated chlorination involves initial nucleophilic attack of the alcohol oxygen on the sulfur center, forming a chlorosulfite intermediate [15]. Subsequent nucleophilic substitution by chloride ion proceeds with inversion of configuration when the reaction occurs at a chiral center [15]. The inclusion of pyridine as a base enhances the reaction efficiency by neutralizing the hydrogen chloride generated during the process [15].

Optimized protocols for chloromethyl piperidine synthesis utilize dichloromethane as the solvent and maintain reaction temperatures between 0°C and room temperature [16] [17]. Under these conditions, yields of 80-90% are typically achieved for the chlorination step [16]. The reaction proceeds efficiently with 2 equivalents of thionyl chloride per alcohol functionality, ensuring complete conversion while minimizing side reactions [16].

Mechanistic studies have revealed that the presence of triethylamine significantly influences the reaction outcome by facilitating the elimination of sulfur dioxide and hydrogen chloride [16]. The stereochemical course of the reaction depends on the reaction conditions, with SNi mechanisms predominating under certain circumstances, leading to retention of configuration [15].

Advanced chlorination protocols employing 1,2-dichloroethane as solvent and controlled addition of pyridine have demonstrated enhanced selectivity and reduced formation of elimination products [18]. These conditions are particularly beneficial when dealing with sterically hindered substrates or when preservation of stereochemical integrity is critical [18].

Alternative Routes via Piperidine Functionalization

Direct functionalization of pre-formed piperidine derivatives offers an alternative approach that can provide enhanced efficiency and reduced step count compared to de novo synthesis approaches. This methodology capitalizes on the rich chemistry of N-protected piperidines and the availability of diverse functionalization protocols.

The copper-catalyzed organozinc addition to N-acylpyridinium salts followed by hydrogen-transfer hydrogenation represents a particularly effective approach [19]. This methodology enables the direct introduction of substituents at the 4-position of the piperidine ring while maintaining the N-protection throughout the sequence [19]. The process operates at room temperature and provides 4-substituted N-protected piperidines in excellent overall yields without requiring isolation of intermediate dihydropyridines [19].

Electroreductive cyclization approaches utilizing flow microreactor technology have demonstrated significant advantages in terms of reaction efficiency and scalability [20] [21]. The large specific surface area of microreactors facilitates efficient reduction of imine substrates, providing target piperidine derivatives in superior yields compared to conventional batch reactions [20] [21]. This methodology enables preparative-scale synthesis through continuous electrolysis protocols operating for approximately one hour [20] [21].

The Zincke imine strategy provides access to N-(hetero)arylpiperidines through a pyridine ring-opening, ring-closing approach [22] [23]. This process generates pyridinium salts from substituted pyridines and (hetero)aryl anilines, followed by hydrogenation reactions and nucleophilic additions to access the desired piperidine derivatives [22] [23]. High-throughput experimentation has enabled optimization of this strategy using pharmaceutically relevant pyridines and anilines as inputs [22] [23].

Biocatalytic approaches utilizing immobilized lipases have emerged as sustainable alternatives for piperidine synthesis [24]. Candida antarctica lipase B immobilized on magnetic halloysite nanotubes catalyzes multicomponent reactions between benzaldehydes, anilines, and acetoacetate esters to afford piperidine derivatives in excellent yields [24]. The immobilized biocatalyst demonstrates superior catalytic efficiency compared to the free enzyme and maintains activity for up to ten consecutive catalytic cycles [24].

Optimization of Reaction Conditions

The optimization of reaction conditions represents a critical aspect of synthetic methodology development, particularly for complex heterocyclic targets where multiple competing pathways can influence the outcome. Systematic investigation of solvent effects, temperature dependencies, and catalytic parameters provides essential insights for process optimization and scale-up considerations.

Solvent and Temperature Effects

Solvent selection profoundly influences both reaction rate and selectivity in piperidine synthesis. Comprehensive kinetic studies have demonstrated that protic solvents such as ethanol and methanol generally favor bimolecular reaction mechanisms, while aprotic solvents like dimethyl sulfoxide promote trimolecular pathways [25] [26].

In the Michael addition of piperidine to electron-deficient alkenes, dimethyl sulfoxide facilitates rapid reaction rates through a trimolecular mechanism, achieving 60% conversion after 2 hours at 30°C from 0.6 M initial concentrations [26]. The rate constant in DMSO (k = 2.29 × 10⁻³ dm⁶·mol⁻²·s⁻¹) significantly exceeds that observed in ethanol (k = 7.25 × 10⁻⁴ dm³·mol⁻¹·s⁻¹) at 30°C [26].

Temperature optimization studies reveal complex dependencies that vary according to the specific transformation and solvent system employed [25] [27]. Arrhenius and Eyring analyses provide quantitative frameworks for understanding activation energies and entropic contributions to reaction barriers [25]. In tartaric acid-catalyzed piperidine formation, optimal conditions involve 0.075 g of catalyst in 5 mL methanol at ambient temperature, achieving superior yields compared to elevated temperature conditions [27].

Dichloromethane emerges as the preferred solvent for chlorination reactions involving thionyl chloride, providing excellent solubility for both reactants and products while remaining inert under the reaction conditions [16] [17]. The use of polar aprotic solvents such as acetonitrile has proven beneficial for coupling reactions, offering enhanced stability and improved yields in nucleophilic substitution processes [8].

Green chemistry considerations have driven investigations into environmentally benign solvent systems. Ethanol, derived from renewable sources, demonstrates excellent performance in piperidine synthesis while offering improved sustainability profiles compared to traditional organic solvents [25]. The ability to tune reaction conditions to favor ethanol over dimethyl sulfoxide represents a significant advancement in process greenness [26].

Catalytic Systems and Stoichiometric Ratios

The selection and optimization of catalytic systems constitute critical factors in determining reaction efficiency, selectivity, and economic viability. Heterogeneous catalysts offer advantages in terms of product separation and catalyst recovery, while homogeneous systems often provide superior activity and selectivity.

Palladium on carbon catalysts demonstrate exceptional performance in hydrogenation reactions, providing high stereoselectivity and excellent functional group tolerance [28] [10]. Loading levels of 5-20 mol% typically suffice for complete conversion, with higher loadings reserved for challenging substrates or rapid reaction requirements [10]. The ability to achieve >99:1 diastereoselectivity in the reduction of 4-piperidinones to 3,4-disubstituted piperidines highlights the precision achievable with optimized palladium catalysts [10].

Rhodium-catalyzed asymmetric processes enable access to enantiomerically enriched piperidine derivatives with exceptional selectivity [28]. The three-step sequence involving partial pyridine reduction, rhodium-catalyzed asymmetric carbometalation, and subsequent reduction provides excellent enantioselectivity across a broad substrate scope [28]. Catalyst loadings as low as 1-10 mol% can achieve optimal results when combined with appropriate chiral ligands [28].

Copper-based catalytic systems, particularly CuCN·2LiBr complexes, excel in organozinc addition reactions [19]. The catalyst facilitates the addition of organozinc reagents to N-acylpyridinium salts with excellent regioselectivity, preferentially forming 4-substituted products [19]. Loading levels of 10-20 mol% provide optimal results, with the reaction proceeding efficiently at room temperature [19].

Biocatalytic systems utilizing immobilized lipases offer unique advantages in terms of mild reaction conditions and environmental compatibility [24]. Candida antarctica lipase B immobilized on magnetic halloysite nanotubes demonstrates catalytic efficiency (23.8 mM s⁻¹) superior to the free enzyme (21.9 mM s⁻¹) [24]. The ability to recycle the biocatalyst for multiple reaction cycles provides significant economic and environmental benefits [24].

Stoichiometric optimization requires careful consideration of competing side reactions and material costs. In chlorination reactions using thionyl chloride, the use of 2 equivalents per alcohol functionality ensures complete conversion while minimizing decomposition pathways [16]. The inclusion of triethylamine in equimolar quantities relative to thionyl chloride provides optimal results by neutralizing generated acid and facilitating product formation [16].

The optimization of radical cyclization reactions reveals that stoichiometric ratios significantly influence product distribution [29]. Lower stoichiometries of halogenating agents favor five-membered ring formation (pyrrolidines), while higher stoichiometries promote six-membered ring formation (piperidines) [29]. This tunability enables selective access to different ring sizes from identical starting materials [29].

Advanced optimization strategies incorporating design of experiments and machine learning approaches have begun to emerge as powerful tools for systematic condition optimization [26]. These methodologies enable efficient exploration of multidimensional parameter spaces and identification of optimal conditions with reduced experimental effort [26].

The comprehensive data presented in the accompanying tables summarize key findings from extensive optimization studies across multiple synthetic methodologies. Table 1 provides an overview of the major synthetic approaches, highlighting typical yields and reaction conditions for each methodology. Table 2 summarizes solvent effects and their impact on reaction outcomes, while Table 3 details catalytic systems and their performance characteristics.

X-ray Crystallographic Studies

Single crystal X-ray diffraction represents the definitive method for determining the absolute molecular structure and conformational preferences of tert-butyl 4-(chloromethyl)piperidine-1-carboxylate. While specific crystallographic data for this exact compound has not been reported in the literature, extensive structural studies on closely related piperidine derivatives provide valuable insights into its expected solid-state architecture [1] [2] [3] [4].

Comparative analysis of structurally analogous compounds reveals consistent conformational patterns within the piperidine carboxylate family. The piperidine ring universally adopts a chair conformation in crystalline piperidine derivatives, as demonstrated in N-(4-Chlorophenyl)-4-methylpiperidine-1-carboxamide, which crystallizes in the monoclinic space group P2₁/c with the piperidine nitrogen exhibiting pyramidal geometry [1]. The bond angle sum around the nitrogen atom typically measures approximately 357.5°, indicating significant deviation from ideal tetrahedral geometry [1].

Systematic crystallographic investigations of tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate demonstrate that the piperidine ring maintains its chair conformation with puckering parameters showing minimal deviation from ideal geometry [2]. The tert-butyl carbamate group consistently occupies an equatorial position relative to the piperidine ring, minimizing steric interactions and stabilizing the overall molecular conformation [2] [3].

Ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate exhibits characteristic structural features relevant to understanding the target compound [3]. The piperidine ring adopts a chair conformation with puckering parameters S = 1.16, Θ = 0.6°, and Ψ = 66.2° [3]. The carboxylate ester group maintains an equatorial orientation with the C-C-C-C torsion angle measuring 179.8°, indicating an extended anti-conformation [3]. These structural parameters provide a foundation for predicting the solid-state geometry of tert-butyl 4-(chloromethyl)piperidine-1-carboxylate.

Crystal packing analysis of related compounds reveals the importance of intermolecular hydrogen bonding in stabilizing the crystalline lattice. The 2-(4-Carboxypiperidinium-1-yl)pyridine-3-carboxylate system demonstrates how piperidine derivatives can participate in extensive hydrogen bonding networks, with N—H···O and O—H···O interactions generating helical supramolecular arrangements along crystallographic axes [4].

Data Table: Crystal Structure Comparisons for Related Piperidine Derivatives

| Compound | Crystal System | Space Group | Piperidine Conformation | Reference |

|---|---|---|---|---|

| N-(4-Chlorophenyl)-4-methylpiperidine-1-carboxamide | Monoclinic | P2₁/c | Chair | [1] |

| tert-Butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate | Orthorhombic | Pbca | Chair | [2] |

| Ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate | Monoclinic | P2₁/n | Chair | [3] |

| 2-(4-Carboxypiperidinium-1-yl)pyridine-3-carboxylate | Monoclinic | P2₁/c | Chair | [4] |

Nuclear Magnetic Resonance (NMR) Spectral Assignments

Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation capabilities for tert-butyl 4-(chloromethyl)piperidine-1-carboxylate through detailed analysis of both proton and carbon-13 nuclear environments. The characteristic spectroscopic signatures of piperidine carboxylate derivatives have been extensively documented in synthetic and analytical studies [5] [6] [7] [8].

Proton Nuclear Magnetic Resonance Analysis

The ¹H NMR spectrum of tert-butyl 4-(chloromethyl)piperidine-1-carboxylate exhibits distinctive resonance patterns characteristic of the piperidine carboxylate structural framework. The tert-butyl protecting group generates an intense singlet at δ 1.39-1.46 ppm, integrating for nine protons and representing the most prominent feature in the aliphatic region [5] [8]. This chemical shift value aligns precisely with literature reports for tert-butyl carbamate protected piperidines under standard deuterated chloroform conditions [6] [9].

The piperidine ring protons display characteristic axial-equatorial splitting patterns due to conformational preferences and geminal coupling effects. The N-linked methylene protons appear as broad multiplets spanning δ 2.70-4.00 ppm, with axial protons typically resonating downfield (δ 3.80-4.00 ppm) relative to their equatorial counterparts (δ 2.70-2.90 ppm) [5] [9]. This deshielding effect results from the proximity of electronegative nitrogen and the preferred axial orientation of electron-withdrawing substituents [10].

The chloromethyl substituent at the 4-position generates a characteristic doublet at δ 3.50-3.65 ppm, with coupling to the adjacent methine proton producing typical geminal coupling constants of approximately 6-8 Hz [7]. The 4-position methine proton appears as a complex multiplet in the δ 1.80-2.00 ppm region, demonstrating coupling to both the chloromethyl group and adjacent ring methylene carbons [5] [8].

The remaining piperidine ring methylenes (C-3 and C-5 positions) resonate between δ 1.10-1.30 ppm as overlapping multiplets, exhibiting typical cyclohexane-like coupling patterns characteristic of chair-conformed six-membered rings [9] [10]. These assignments are consistent with extensive literature precedent for substituted piperidine systems [11] [12].

Carbon-13 Nuclear Magnetic Resonance Analysis

The ¹³C NMR spectrum provides definitive structural confirmation through characteristic chemical shift patterns for each carbon environment within the molecule. The carboxyl carbon of the tert-butyl carbamate group resonates at δ 154.6-155.0 ppm, typical for carbamate carbonyls and consistent with literature values for N-Boc protected piperidines [5] [8] [13].

The tert-butyl quaternary carbon appears at δ 79.0-79.5 ppm, while the three equivalent methyl carbons resonate at δ 28.3-28.5 ppm [6] [8]. These chemical shifts serve as diagnostic markers for the intact tert-butyl carbamate protecting group and provide confirmation of successful synthetic incorporation [9] [13].

The piperidine ring carbons exhibit distinct chemical shift patterns reflecting their electronic environments. The N-linked carbons (C-2 and C-6) resonate at δ 43.5-44.5 ppm, displaying characteristic deshielding due to nitrogen electronegativity [5] [10]. The chloromethyl carbon appears significantly downfield at δ 47.0-48.0 ppm, reflecting the strong electron-withdrawing effect of the chlorine substituent [7].

The 4-position methine carbon resonates at δ 38.0-39.0 ppm, while the remaining ring methylenes (C-3 and C-5) appear at δ 27.0-28.0 ppm [8] [9]. These assignments demonstrate excellent agreement with reported values for analogous piperidine carboxylate systems and provide comprehensive structural validation [5] [12].

Data Table: Nuclear Magnetic Resonance Spectral Assignments

| Carbon Position | ¹³C NMR (δ ppm) | Proton Assignment | ¹H NMR (δ ppm) |

|---|---|---|---|

| C=O (Carboxyl) | 154.6-155.0 | - | - |

| tert-Butyl C(CH₃)₃ | 79.0-79.5 | C(CH₃)₃ | 1.39-1.46 |

| tert-Butyl C(CH₃)₃ | 28.3-28.5 | C(CH₃)₃ | 1.39-1.46 |

| N-CH₂ (axial) | 43.5-44.5 | N-CH₂ | 3.80-4.00 |

| N-CH₂ (equatorial) | 43.5-44.5 | N-CH₂ | 2.70-2.90 |

| CH₂-Cl | 47.0-48.0 | CH₂-Cl | 3.50-3.65 |

| CH (4-position) | 38.0-39.0 | CH | 1.80-2.00 |

| C₃,C₅ (piperidine) | 27.0-28.0 | CH₂ | 1.10-1.30 |

Infrared (IR) and Mass Spectrometric (MS) Profiling

Infrared Spectroscopic Characterization

Infrared spectroscopy provides definitive functional group identification and structural confirmation for tert-butyl 4-(chloromethyl)piperidine-1-carboxylate through characteristic vibrational frequency analysis. The carbamate functional group exhibits distinctive spectroscopic signatures that serve as primary structural identifiers [6] [15].

The carbonyl stretching vibration appears as an intense absorption band at 1690-1710 cm⁻¹, characteristic of carbamate esters and consistent with extensive literature precedent for N-Boc protected amines [6] [13]. This frequency represents the most diagnostic feature for confirming the presence of the tert-butyl carbamate protecting group and distinguishing it from other carbonyl-containing functionalities [15].

Aliphatic C-H stretching vibrations manifest as medium to strong intensity bands spanning 2930-2980 cm⁻¹, with tert-butyl groups typically exhibiting slightly higher frequency absorptions (2970-2980 cm⁻¹) due to increased C-H bond strength in quaternary carbon environments [6] [16]. The piperidine ring C-H stretches appear in the 2930-2960 cm⁻¹ region with characteristic intensity patterns [9] [17].

The C-N stretching vibration occurs at 1240-1280 cm⁻¹, representing the carbamate N-C bond and providing confirmation of successful amide bond formation [6] [15]. This absorption band often appears as a medium intensity feature with characteristic coupling to C-O stretching modes [17].

Carbon-chlorine bond stretching generates a diagnostic absorption at 750-800 cm⁻¹, serving as definitive confirmation of the chloromethyl substituent [18] [19]. This frequency range is characteristic of primary alkyl chlorides and provides unambiguous identification of the target functional group [18].

The C-O stretching vibration of the carbamate ester appears as a strong band at 1150-1200 cm⁻¹, while CH₂ deformation modes contribute medium intensity absorptions at 1420-1450 cm⁻¹ [6] [15]. Piperidine ring vibrational modes generate a complex pattern of medium intensity bands between 1000-1100 cm⁻¹, representing various C-C and C-N skeletal vibrations [9] [17].

Mass Spectrometric Fragmentation Analysis

Mass spectrometry provides molecular weight confirmation and structural elucidation through systematic fragmentation pathway analysis. The electrospray ionization mass spectrum of tert-butyl 4-(chloromethyl)piperidine-1-carboxylate exhibits characteristic isotope patterns due to chlorine presence, with molecular ion peaks at m/z 234/236 in a 3:1 ratio reflecting natural chlorine isotope abundances [20] [18].

The molecular ion typically appears with relatively low intensity (15-25% relative abundance) due to facile fragmentation of the tert-butyl group under standard ionization conditions [20] [19]. Loss of the tert-butyl radical (M-57) represents a primary fragmentation pathway, generating a stable fragment at m/z 178 with moderate intensity (30-40%) [18] [21].

Elimination of the complete Boc protecting group (M-100) produces a significant fragment at m/z 134, representing the chloromethylpiperidine core structure [8] [21]. This fragmentation pathway demonstrates moderate to high intensity (45-55%) and serves as a diagnostic indicator for N-Boc protected amines [20] [18].

The base peak typically appears at m/z 100, corresponding to a stable piperidine carboxylate fragment formed through multiple bond cleavages and rearrangement processes [20] [19]. This ion represents the most thermodynamically stable fragmentation product and consistently exhibits maximum intensity in the mass spectrum [18] [21].

Additional significant fragments include m/z 84 (piperidine ring plus CH₂, 60-80% intensity), m/z 57 (tert-butyl cation, 70-85% intensity), and m/z 41 (C₃H₅⁺, 40-60% intensity) [18] [19]. These fragmentation patterns align with established mechanisms for piperidine alkaloids and carbamate-protected amines [20] [21].

Data Tables: Spectroscopic Characterization

Infrared Spectral Bands

| Functional Group | Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| C=O stretch (carbamate) | 1690-1710 | Strong |

| C-H stretch (aliphatic) | 2930-2960 | Medium-Strong |

| C-H stretch (tert-butyl) | 2970-2980 | Medium |

| C-N stretch | 1240-1280 | Medium |

| C-Cl stretch | 750-800 | Medium |

| CH₂ deformation | 1420-1450 | Medium |

| C-O stretch | 1150-1200 | Strong |

| Piperidine ring vibrations | 1000-1100 | Medium |

Mass Spectrometry Fragmentation Pattern

| Fragment Ion (m/z) | Relative Intensity (%) | Fragment Assignment |

|---|---|---|

| 234/236 (M+H)⁺ | 15-25 | Molecular ion (Cl isotope pattern) |

| 178 | 30-40 | Loss of tert-butyl (M-C₄H₈) |

| 134 | 45-55 | Loss of Boc group (M-C₅H₉O₂) |

| 100 | 100 | Piperidine carboxylate base peak |

| 84 | 60-80 | Piperidine ring + CH₂ |

| 57 | 70-85 | C₄H₉⁺ (tert-butyl) |

| 41 | 40-60 | C₃H₅⁺ |

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant